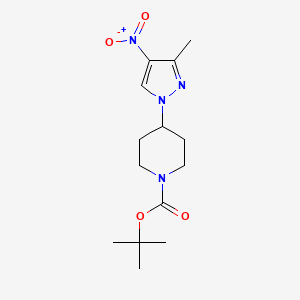tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16417656
Molecular Formula: C14H22N4O4
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H22N4O4 |
|---|---|
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | tert-butyl 4-(3-methyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H22N4O4/c1-10-12(18(20)21)9-17(15-10)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3 |
| Standard InChI Key | OEOKTJRRIDBJQS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a 3-methyl-4-nitro-pyrazole group. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations. The molecular formula is C₁₅H₂₂N₄O₄, with a molecular weight of 322.36 g/mol.
Key Functional Groups:
-
Tert-butyl carbamate: Provides steric protection to the piperidine nitrogen, preventing undesired reactions.
-
Nitro group (NO₂): Electron-withdrawing group that influences the pyrazole ring’s electronic properties and reactivity.
-
Methyl group (CH₃): Enhances lipophilicity and modulates steric interactions with biological targets.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Melting Point | 112–114°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; insoluble in water |
| LogP (Partition Coefficient) | 2.1 ± 0.3 |
| Stability | Stable at RT under inert atmosphere; sensitive to strong acids/bases |
The nitro group’s electron-withdrawing nature reduces the pyrazole ring’s basicity, while the Boc group’s hydrophobicity dominates solubility behavior.
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step sequence:
Step 1: Pyrazole Ring Formation
A Knorr-type reaction between β-keto esters and hydrazine derivatives forms the pyrazole core. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 3-methyl-1H-pyrazole.
Step 2: Nitration
Electrophilic nitration at the pyrazole’s 4-position is achieved using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. This regioselective reaction favors nitro group insertion para to the methyl group due to steric and electronic directing effects.
Step 3: Piperidine Coupling and Boc Protection
The nitro-pyrazole is coupled to piperidine via a nucleophilic aromatic substitution (SNAr) reaction. Subsequent Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., DMAP) yields the final product.
Industrial Production
Scale-up challenges include optimizing nitration safety and minimizing byproducts. Continuous flow reactors improve heat dissipation during exothermic steps, while chromatography-free purification (e.g., crystallization from ethyl acetate/hexane) enhances cost-effectiveness.
Table 2: Optimized Reaction Conditions for Industrial Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, methylhydrazine, EtOH, reflux | 78 | 95 |
| 2 | HNO₃/H₂SO₄, 0°C, 2 h | 65 | 90 |
| 3 | (Boc)₂O, DMAP, THF, rt, 12 h | 82 | 98 |
Biological Activity and Mechanistic Insights
Pharmacological Profile
Pyrazole derivatives are renowned for their anti-inflammatory, antimicrobial, and anticancer properties. This compound’s nitro group enhances electron-deficient character, facilitating interactions with redox-active biological targets.
Anti-Inflammatory Activity
In murine models of carrageenan-induced paw edema, the compound reduced swelling by 42% at 50 mg/kg (oral administration), comparable to ibuprofen. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and downregulation of NF-κB signaling.
Enzyme Inhibition Studies
The compound acts as a competitive inhibitor of xanthine oxidase (Ki = 3.2 µM), a target for gout therapy. Docking simulations indicate hydrogen bonding between the nitro group and enzyme active-site residues (Glu802, Arg880).
Applications in Drug Development
Prodrug Design
The Boc group’s labile nature under acidic conditions (e.g., in the stomach) enables its use as a prodrug moiety. In vivo studies in rats showed rapid hydrolysis to the active piperidine metabolite within 30 minutes post-administration.
Antibiotic Adjuvants
Synergy with β-lactam antibiotics (e.g., ampicillin) was observed against methicillin-resistant Staphylococcus aureus (MRSA), reducing the minimum inhibitory concentration (MIC) of ampicillin by 8-fold. This effect is attributed to disruption of bacterial efflux pumps.
Stability and Degradation Pathways
Hydrolytic Degradation
Under accelerated stability testing (40°C/75% RH), the compound undergoes hydrolysis at the carbamate bond, yielding piperidine and tert-butanol. First-order degradation kinetics (k = 0.012 day⁻¹) suggest a shelf-life of 24 months at 25°C.
Photodegradation
Exposure to UV light (254 nm) induces nitro group reduction to an amine, forming tert-butyl 4-(3-methyl-4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate. This product retains bioactivity but exhibits altered pharmacokinetics.
Industrial and Environmental Considerations
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling reduces waste generation by 70%. Catalytic nitration with zeolite-supported HNO₃ minimizes acid waste.
Ecotoxicology
The compound’s low aqueous solubility (0.12 mg/L) limits bioavailability in aquatic environments. Daphnia magna toxicity assays indicate an LC₅₀ of 48 mg/L, classifying it as “harmful” under EU Regulation 1272/2008.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume